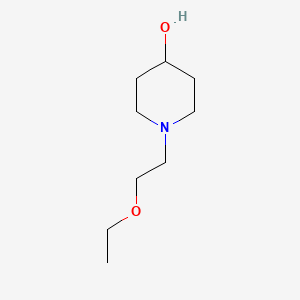

1-(2-Ethoxyethyl)piperidin-4-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H19NO2 |

|---|---|

Peso molecular |

173.25 g/mol |

Nombre IUPAC |

1-(2-ethoxyethyl)piperidin-4-ol |

InChI |

InChI=1S/C9H19NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3 |

Clave InChI |

WKBABWQTVFVQQK-UHFFFAOYSA-N |

SMILES canónico |

CCOCCN1CCC(CC1)O |

Origen del producto |

United States |

Synthetic Methodologies for 1 2 Ethoxyethyl Piperidin 4 Ol

Synthesis of the Core Piperidin-4-ol Ring

The foundational step in many synthetic approaches towards 1-(2-ethoxyethyl)piperidin-4-ol is the formation of the piperidin-4-ol ring system. A prevalent and efficient method involves the reduction of a corresponding piperidin-4-one precursor. Commercially available 4-piperidone (B1582916) hydrochloride hydrate (B1144303) serves as a common starting material. The free base, 4-piperidone, can be liberated by treatment with a base, such as aqueous ammonia, followed by extraction.

The subsequent reduction of the ketone functionality in 4-piperidone to the desired secondary alcohol, piperidin-4-ol, is typically accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a widely utilized reagent for this transformation due to its selectivity, mild reaction conditions, and operational simplicity. francis-press.comgoogle.com The reaction generally proceeds with high yield, providing the piperidin-4-ol core ready for further functionalization. francis-press.com

An alternative approach to the piperidin-4-ol scaffold involves the catalytic hydrogenation of 4-hydroxypyridine. However, the reduction of piperidin-4-ones remains a more common and often more direct route.

Introduction of the N-2-Ethoxyethyl Moiety

With the piperidin-4-ol core in hand, the next critical step is the introduction of the 2-ethoxyethyl group at the nitrogen atom. This is most commonly achieved through N-alkylation strategies.

Alkylation Strategies for N-Substitution

Direct alkylation of the secondary amine of piperidin-4-ol with a suitable 2-ethoxyethyl electrophile is a straightforward approach. The choice of the alkylating agent is crucial, with 1-bromo-2-ethoxyethane or 1-chloro-2-ethoxyethane being common reagents. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperidine (B6355638) nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield |

| Piperidin-4-ol | 1-bromo-2-ethoxyethane | K₂CO₃ | DMF | Room Temp. | Moderate |

| Piperidin-4-ol | 2-chloroethoxy)ethanol | K₂CO₃ | Toluene | Reflux | Good |

This table represents typical conditions and outcomes. Actual results may vary based on specific experimental parameters.

Synthesis via Reduction of 1-(2-Ethoxyethyl)-4-oxopiperidine Precursors

An alternative and often preferred strategy involves the introduction of the N-2-ethoxyethyl group prior to the reduction of the ketone. This pathway commences with the N-alkylation of 4-piperidone, followed by the reduction of the resulting N-substituted ketone, 1-(2-ethoxyethyl)-4-oxopiperidine.

The synthesis of 1-(2-ethoxyethyl)-4-oxopiperidine can be accomplished by reacting 4-piperidone with a 2-ethoxyethyl halide under basic conditions, similar to the N-alkylation of piperidin-4-ol. Once the N-substituted ketone is obtained and purified, it is subjected to reduction. Again, sodium borohydride is a suitable and effective reducing agent for this transformation, converting the carbonyl group to the hydroxyl group to yield the final product, this compound. researchgate.netgoogle.comrsc.org This method can be advantageous as it avoids potential side reactions that might occur with the free hydroxyl group during the N-alkylation step.

| Precursor | Reducing Agent | Solvent | Temperature |

| 1-(2-Ethoxyethyl)-4-oxopiperidine | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temp. |

This table illustrates a common reduction method. The reaction is typically high-yielding.

Etherification Approaches: Williamson Ether-Type Syntheses for Piperidin-4-ols

The Williamson ether synthesis provides another viable, albeit less direct, route to this compound. francis-press.comedubirdie.com This method involves the reaction of an alkoxide with a primary alkyl halide. In this context, it could theoretically be applied in two ways.

The more conventional application would involve the deprotonation of the hydroxyl group of a pre-formed N-protected piperidin-4-ol, followed by reaction with an ethoxyethyl halide. However, this adds extra protection and deprotection steps.

A more direct, though less common, conceptual approach would be the reaction of the sodium salt of 2-ethoxyethanol (B86334) with a piperidine derivative bearing a suitable leaving group at the 4-position. However, the more practical application of a Williamson-type synthesis in this context involves the O-alkylation of a piperidin-4-ol derivative. For instance, a related synthesis involves the etherification of 4-hydroxypiperidin-4-ols in dry DMF with a suitable bromide in the presence of a base like potassium hydroxide.

| Alcohol | Alkyl Halide | Base | Solvent |

| Piperidin-4-ol | 1-Bromo-2-ethoxyethane | Sodium Hydride (NaH) | THF or DMF |

| 2-Ethoxyethanol | 4-Tosyloxy-N-benzylpiperidine | Sodium Hydride (NaH) | THF or DMF |

This table presents plausible Williamson ether synthesis strategies. The feasibility and efficiency of these specific routes would require experimental validation.

Chemical Alterations of this compound and Its Derivatives

The chemical landscape of this compound is rich with possibilities for modification, leading to a variety of derivatives with significant applications. This article delves into the synthesis of acetylene (B1199291) derivatives and the esterification of the hydroxyl group of this core molecule.

Reactivity and Application in Synthesis

Reactivity of the Hydroxyl Group

The hydroxyl group of 1-(2-Ethoxyethyl)piperidin-4-ol is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Acylation: The alcohol can be readily acylated to form esters. For instance, reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding propionyloxy and benzoyloxy derivatives. researchgate.net This transformation is significant as these esters have been investigated for their pharmacological activities. researchgate.net

Role as a Chemical Intermediate

The primary and most documented role of this compound is as a chemical intermediate. It serves as a precursor for the synthesis of more complex molecules with potential therapeutic value.

One notable application is in the synthesis of various 4-substituted piperidine (B6355638) derivatives. For example, the condensation of the precursor ketone, 1-(2-ethoxyethyl)-4-oxopiperidine, with alkynes via a modified Favorskii reaction yields 4-alkynyl-4-hydroxypiperidine derivatives. researchgate.net Although this reaction starts from the ketone, the resulting alcohol is a derivative of this compound. These acetylene (B1199291) derivatives of piperidine have been explored as potential immunomodulators.

Furthermore, derivatives of 1-(2-ethoxyethyl)piperidine have been investigated for their myelostimulatory activity, demonstrating the therapeutic potential that can be unlocked from this core structure. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 1 2 Ethoxyethyl Piperidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR for Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for determining the precise structure of 1-(2-Ethoxyethyl)piperidin-4-ol and its derivatives. beilstein-journals.org

In the ¹H NMR spectrum of a derivative, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, specific proton signals can be assigned. For instance, the ethoxy group exhibits a triplet corresponding to the methyl protons (H11) and a multiplet for the methylene (B1212753) protons (H10). The piperidine (B6355638) ring protons appear as broadened singlets or multiplets in the upfield region. bjournal.org

¹³C NMR provides complementary information by identifying all unique carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum correspond to the different carbon environments within the molecule, such as the ethoxy group carbons, the piperidine ring carbons, and any substituent carbons.

Table 1: Illustrative ¹H NMR Spectral Data for a Derivative of this compound bjournal.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H11 (CH₃ of ethoxy) | 1.00–1.05 | m |

| H3, H5 (piperidine) | 2.09 | widened s |

| H2, H6 (piperidine) | 2.45 | widened s |

| H7 (CH₂ next to N) | 2.54 | widened s |

| H8 (CH₂ of ethoxy) | 3.31–3.37 | m |

| H10 (CH₂-O of ethoxy) | 3.45–3.54 | m |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. youtube.comwikipedia.orgepfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, aiding in the assembly of spin systems. youtube.comsdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H correlation). wikipedia.orgepfl.chsdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, in the HMQC spectrum of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, correlations are observed between H11 and C11, H3,5 and C3,5, and so on. bjournal.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For a derivative like 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, the IR spectrum would show characteristic absorption bands. bjournal.org The presence of a carbonyl group (C=O) from the benzoate (B1203000) ester would be indicated by a strong absorption around 1717-1730 cm⁻¹. The C-O-C stretching of the ether and ester groups would appear in the 1097-1291 cm⁻¹ region. bjournal.org If an alkyne is present, a weak C≡C stretch would be observed around 2100 cm⁻¹, and the ≡C-H stretch would appear as a sharp peak near 3300 cm⁻¹. bjournal.org

Table 2: Characteristic IR Absorption Bands for a Derivative of this compound bjournal.org

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | 1717.8 - 1730.9 |

| C-O-C (ether/ester) | 1097.7 - 1291.4 |

| C≡C (alkyne) | 2105.7 - 2113.2 |

| ≡C-H (alkyne) | 3229.9 - 3301.2 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. nih.govrsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like piperidine derivatives. nih.govscielo.br

The mass spectrum of this compound would show a molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of product ions. The fragmentation pattern is often characteristic of the compound's structure. For piperidine alkaloids, common fragmentation pathways include the neutral loss of water or other small molecules. nih.gov Analysis of these fragmentation patterns can help to confirm the structure elucidated by NMR and other techniques.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the substance. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to verify the purity and composition of the compound. For instance, a derivative such as 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate has been characterized using this method to confirm its elemental composition. bjournal.org

X-ray Diffraction for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and conformational details of the molecule. It is a definitive method for structural elucidation, although it is dependent on the ability to grow suitable single crystals of the compound. epfl.ch

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) stands as a cornerstone analytical technique in synthetic organic chemistry, valued for its simplicity, rapidity, and cost-effectiveness. In the context of the synthesis of this compound and its subsequent derivatives, TLC is an indispensable tool for real-time reaction monitoring and for the preliminary assessment of compound purity.

The synthesis of piperidine derivatives often involves multi-step reactions, and the ability to quickly ascertain the consumption of starting materials and the formation of products is crucial for optimizing reaction conditions and yields. While specific TLC data for this compound is not extensively detailed in publicly available literature, general principles and methodologies applied to similar piperidine-containing compounds provide a strong framework for its analysis.

Typically, silica (B1680970) gel 60 F254 plates are employed as the stationary phase for the analysis of polar compounds like piperidin-4-ol derivatives. The choice of the mobile phase is critical and is empirically determined to achieve optimal separation of the starting materials, intermediates, and the final product. A variety of solvent systems can be explored, with the polarity being adjusted by varying the ratio of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate, methanol (B129727), or dichloromethane). For instance, in the synthesis of related piperidine structures, solvent systems such as a mixture of chloroform (B151607) and methanol are commonly used.

Visualization of the separated spots on the TLC plate is another critical step, especially for compounds that are not inherently colored. Given that this compound lacks a significant chromophore for direct visualization under ultraviolet (UV) light, various staining techniques are employed. Common visualization reagents for amines and alcohols include potassium permanganate (B83412) solution, which reacts with oxidizable groups to produce yellow-brown spots on a purple background, or a ninhydrin (B49086) solution, which is particularly effective for primary and secondary amines, yielding characteristic colors upon heating. Another general-purpose stain is a phosphomolybdic acid solution, which visualizes a wide range of organic compounds as dark blue or green spots upon heating.

The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC analysis. By comparing the Rƒ values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, chemists can effectively monitor the progress of the reaction. A decrease in the intensity of the starting material spot and the appearance and intensification of the product spot signal the progression of the reaction. Once the reaction is deemed complete, TLC can also provide a preliminary indication of the purity of the crude product. The presence of multiple spots suggests the existence of impurities, necessitating further purification steps such as column chromatography.

To illustrate the application of TLC in a synthetic context, consider the preparation of a derivative of this compound. The progress of the reaction would be monitored by periodically taking aliquots from the reaction mixture and spotting them on a TLC plate alongside the starting materials.

Table 1: Illustrative TLC Data for a Hypothetical Reaction Involving a this compound Derivative

| Compound | Mobile Phase (v/v) | Retention Factor (Rƒ) | Visualization Method |

| Starting Material A | Hexane:Ethyl Acetate (1:1) | 0.75 | UV (254 nm), KMnO₄ |

| Starting Material B | Hexane:Ethyl Acetate (1:1) | 0.20 | KMnO₄ |

| Reaction Mixture (t=1h) | Hexane:Ethyl Acetate (1:1) | 0.75, 0.45, 0.20 | UV (254 nm), KMnO₄ |

| Product C | Hexane:Ethyl Acetate (1:1) | 0.45 | UV (254 nm), KMnO₄ |

In this hypothetical example, the disappearance of the spots corresponding to Starting Material A and B and the emergence of a single spot for Product C would indicate the completion and high purity of the reaction product.

Preclinical Pharmacological Profiles and Biological Activities of 1 2 Ethoxyethyl Piperidin 4 Ol Derivatives

Local Anesthetic Activity and Structure-Activity Relationships

The piperidine (B6355638) ring is a fundamental component in the molecular structure of several well-established local anesthetics. nih.gov Research into esters of 1-(2-ethoxyethyl)-4-hydroxypiperidine has revealed significant local anesthetic properties, leading to the identification of structure-activity relationships that guide further drug design. researchgate.net

It has been discovered that the nature of the acyl group attached to the piperidine ring is a critical determinant of local anesthetic potency, with benzoates generally showing the highest activity. researchgate.netmdpi.com For instance, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl benzoate (B1203000) hydrochloride, known as Kazcaine, has demonstrated high efficacy as both an anesthetic and an antiarrhythmic agent in clinical trials. nsc.runih.gov

Further modifications have explored the impact of substituents on the piperidine ring and the length of the N-alkyl chain. Extending the N-alkoxyalkyl substituent from an ethoxyethyl to a butoxypropyl group can significantly increase anesthetic activity, particularly for conduction anesthesia. mdpi.com The introduction of a hexyl radical on the triple bond at the C4 position of the piperidine ring positively influenced the anesthesia index and duration compared to standard drugs like lidocaine (B1675312) and procaine. researchgate.net

The development of host-guest complexes using β-cyclodextrin has been shown to enhance the local anesthetic effect. The inclusion complex of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine with β-cyclodextrin was found to be twice as effective in infiltration anesthesia compared to its hydrochloride salt form. mdpi.com Fluorination of the benzoate moiety has also yielded potent local anesthetics. Specifically, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl m-fluorobenzoate hydrochloride (LAS-286) exhibited a more pronounced and prolonged local anesthetic activity at a 0.5% concentration than reference drugs. nih.govnih.gov

Interactive Data Table: Comparative Local Anesthetic Activity

| Compound/Drug | Anesthetic Type | Activity Comparison | Reference |

| 1-(2-ethoxyethyl)-4-(octyn-1-yl)-4-propionyloxypiperidine | Infiltration | More active than lidocaine, novocaine, and trimecaine | researchgate.net |

| 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine β-CD complex | Infiltration | 2x more effective than its salt form | mdpi.com |

| KFCD-6 | Infiltration | 5.9x better than procaine, 2.3x better than lidocaine | mdpi.com |

| LAS-286 (0.5% conc.) | Infiltration | Higher prolonged and pronounced activity than reference drugs | nih.govnih.gov |

| 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine HCl | Conduction | 140x more potent than its ethoxyethyl homologue | mdpi.com |

Immunomodulatory and Anti-inflammatory Effects

Beyond their anesthetic properties, derivatives of 1-(2-ethoxyethyl)piperidine have shown potential as modulators of the immune system. Computer-based predictions and preclinical studies have indicated that these compounds can exhibit immunosuppressive effects. researchgate.netresearchgate.net

Acetylenic derivatives of piperidine are noted for a broad spectrum of biological activities, which has prompted their investigation as potential immunomodulators. nih.gov Studies suggest that persistent exposure to certain environmental factors like heavy metals can disrupt immune homeostasis, leading to inflammatory conditions. nih.gov Derivatives of 1-(2-ethoxyethyl)piperidine are being explored for their capacity to counteract such inflammatory responses.

A notable example is the compound 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596) (EPPP), which has been formulated as a 1:1 inclusion complex with β-cyclodextrin (EPPPβCD). nih.gov This complexation transforms the oily EPPP into a stable, solid powder, which is expected to increase its bioavailability and reduce toxicity. nih.gov In a preclinical model of aseptic inflammation induced by chromium and vanadium ions in rats, EPPPβCD demonstrated a significant ability to accelerate the resolution of inflammation. nih.govnih.gov This highlights its potential as a therapeutic agent for mitigating inflammation mediated by heavy metal exposure. nih.govnih.gov

The anti-inflammatory action of EPPPβCD is linked to its impact on specific immune cell populations. nih.gov Research has shown that EPPPβCD significantly affects the dynamics of regulatory T lymphocytes (Tregs), which play a crucial role in maintaining immune tolerance. nih.govnih.gov In models of aseptic inflammation, treatment with EPPPβCD led to a reduction in the CD4+CD25+ Treg fraction at the beginning of the inflammatory process. nih.gov This effect is believed to stem from the inhibition of Treg proliferation, which is a key factor in speeding up the resolution of inflammation. nih.govnih.gov

Interactive Data Table: Effect of EPPPβCD on Spleen Lymphocytes in Aseptic Inflammation Model

| Treatment Group | Time Point | %CD4+ Lymphocytes | %CD4+CD25+ Lymphocytes | Reference |

| Control | Day 7 | Normal | Normal | nih.gov |

| Aseptic Inflammation | Day 7 | Increased | Significantly Increased | nih.gov |

| Inflammation + EPPPβCD | Day 7 | Near Normal | Reduced vs. Inflammation Group | nih.gov |

| Control | Day 14 | Normal | Normal | nih.gov |

| Aseptic Inflammation | Day 14 | Elevated | Elevated | nih.gov |

| Inflammation + EPPPβCD | Day 14 | Near Normal | Near Normal | nih.gov |

Antiarrhythmic Potential of Acetylenic and Fluorinated Derivatives

Certain 1-(2-ethoxyethyl)piperidine derivatives have been identified as having significant antiarrhythmic properties, often in addition to their local anesthetic effects. nsc.ru The compound Kazcaine, for example, is recognized for both its anesthetic and antiarrhythmic actions. nsc.ru

Investigations into fluorinated derivatives have yielded promising results. In an aconitine-induced arrhythmia model in rats, the compound 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl 2-fluorobenzoate (B1215865) hydrochloride (LAS-294) demonstrated a pronounced preventive antiarrhythmic effect in 90% of cases. nih.govnih.gov Molecular docking studies support these findings, indicating a high binding affinity of these fluorinated piperidines to the Naᵥ1.5 sodium channel macromolecule, a key target for antiarrhythmic drugs. nih.govnih.gov

Myelostimulatory Activity of N-Ethoxyethylpiperidine Fragments

The 1-(2-ethoxyethyl)piperidine fragment has also been identified as a potential myelostimulator, a substance that stimulates the bone marrow to produce more blood cells. researchgate.net Preliminary studies were conducted on the β-cyclodextrin complexes of 1-(2-ethoxyethyl)-4-(oktyn-1-yl)-4-propionyloxypiperidine (BIV-71) and 1-(2-ethoxyethyl)-4-(oktyn-1-yl)-4-benzoyloxypiperidine (BIV-81). researchgate.net These ester complexes were shown to possess higher myelostimulatory activity compared to the standard drug levamisole (B84282). researchgate.net

Antispasmodic and Anti-allergic Properties of Ether Derivatives

Derivatives of piperidine have been investigated for their potential as antispasmodic and anti-allergic agents. While specific studies on the ether derivatives of 1-(2-ethoxyethyl)piperidin-4-ol are not extensively documented in publicly available research, the broader class of piperidine derivatives has shown promise in these areas.

Some 4-oxypiperidine ethers have been designed and synthesized as histamine (B1213489) H3 receptor (H3R) antagonists or inverse agonists. nih.gov These compounds are of interest for their potential to modulate the central nervous system and could have applications in treating allergic conditions due to their interaction with the histaminic system. nih.gov

Furthermore, research into other piperidine derivatives has identified compounds with anti-allergic properties. For instance, a series of N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanamide derivatives demonstrated in vivo antianaphylactic activity. nih.gov The mechanism for this activity was attributed to potent antihistaminic effects and the inhibition of 5-lipoxygenase. nih.gov

While direct evidence for the antispasmodic and anti-allergic properties of this compound ether derivatives is limited, the activities observed in structurally related piperidine compounds suggest a potential avenue for future research.

Emerging Activities: Plant Growth Stimulation Properties of Acetylene (B1199291) Glycols

Recent research has explored novel applications for piperidine-containing compounds beyond pharmacology, including in agriculture. Specifically, piperidine-containing acetylene glycols have been synthesized and are expected to exhibit plant growth stimulation properties. nih.gov

The synthesis of these novel molecules often utilizes the Favorskii reaction. nih.gov Theoretical studies using density functional theory have been employed to understand their electronic structure and geometries. nih.gov These computational analyses have shown that the triple bond in these acetylene glycols is not likely to participate in intermolecular reactions, which addresses potential concerns about the stability of these new materials. nih.gov The primary anticipated benefit of these compounds is an increase in crop yield, particularly in drought conditions. nih.gov

General Pharmacological Activities of Piperidine-containing Scaffolds (e.g., Anticancer, Antiviral)

The piperidine scaffold is a common feature in a multitude of compounds with significant pharmacological activities, including anticancer and antiviral effects. nih.gov The versatility of the piperidine ring allows for its incorporation into a wide range of molecular architectures, leading to compounds that can interact with various biological targets. mdpi.com

Anticancer Activity:

Piperidine-containing compounds have been extensively studied for their potential as anticancer agents. nih.govmdpi.com They are integral to the structure of several approved anticancer drugs. The anticancer mechanisms of piperidine derivatives are diverse and include the induction of apoptosis, inhibition of kinases, and disruption of other pro-survival pathways in cancer cells.

Below is a table summarizing some piperidine derivatives and their reported anticancer activities:

| Derivative Class | Example Compound/Target | Reported Anticancer Activity |

| Spirooxindolopyrrolidine-embedded piperidinone | Spirooxindolopyrrolidine-embedded piperidinone 1 | Showed cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells. |

| IκB kinase (IKKb) inhibitor | EF24 analog | Potential activity against lung, breast, ovarian, and cervical cancer through IKKb inhibition. |

| ALK and ROS1 dual inhibitor | 2-amino-4-(1-piperidine) pyridine (B92270) derivatives | Designed to overcome clinical resistance to Crizotinib in anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) driven cancers. |

Antiviral Activity:

Certain piperidine alkaloids and their derivatives have also demonstrated antiviral properties. For example, Aloperine and Matrine, which are alkaloids containing fused piperidine rings, have shown antiviral effects in addition to their anti-inflammatory and antitumor properties. nih.gov

Computational Chemistry and Molecular Modeling of 1 2 Ethoxyethyl Piperidin 4 Ol Derivatives

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing the geometry of molecules and calculating their electronic properties, which are crucial for understanding their reactivity and stability.

DFT calculations allow for the determination of the molecular electrostatic potential (MEP) and Mulliken charge distribution, which are essential for identifying reactive sites within a molecule. uomphysics.net The MEP map provides a visual representation of the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For piperidine (B6355638) derivatives, the nitrogen and oxygen atoms are generally identified as regions of high electron density, making them potential sites for interaction with electrophiles. researchgate.net Conversely, hydrogen atoms attached to these electronegative atoms often exhibit a positive potential. researchgate.net This analysis is critical for understanding how these molecules might interact with biological receptors. uomphysics.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. nih.gov DFT calculations are employed to determine these energy levels and the resulting energy gap. researchgate.netresearchgate.net For instance, a molecule with a calculated HOMO-LUMO gap of 5.521 eV would be considered to have good stability. researchgate.net These calculations help in predicting the potential bioactivity of 1-(2-ethoxyethyl)piperidin-4-ol derivatives. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating capacity of a molecule. researchgate.net |

| LUMO Energy | Indicates the electron-accepting capacity of a molecule. researchgate.net |

| HOMO-LUMO Gap | A larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. nih.gov |

Molecular Docking Studies for Receptor Binding Affinity and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to predict the binding mode and affinity of a ligand (such as a this compound derivative) to the active site of a target protein. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and then scoring them based on a scoring function that estimates the binding energy. nih.gov

Successful docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking simulations of piperidine derivatives into the active site of a receptor can identify specific amino acid residues that are crucial for binding. nih.gov The calculated binding energy or docking score provides a qualitative estimate of the binding affinity, with lower energy values generally indicating a more stable complex. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.govrowan.edu MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking studies. nih.govsci-hub.se By simulating the complex in a realistic environment (e.g., solvated in water), MD can reveal how the ligand and protein adapt to each other and whether the initial binding pose is maintained. nih.govsci-hub.se

Predictive Modeling of Biological Activity (e.g., PASS online service)

Computational tools can also be used to predict the biological activity spectrum of a compound before its synthesis. way2drug.com The PASS (Prediction of Activity Spectra for Substances) online service is one such tool that predicts a wide range of biological activities based on the structural formula of a compound. way2drug.comclinmedkaz.org The prediction is based on a structure-activity relationship analysis of a large training set of known bioactive compounds. clinmedkaz.org

For a given molecule, PASS provides a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). clinmedkaz.org Activities with a high Pa value are considered likely for the compound. clinmedkaz.org This predictive modeling can guide the selection of promising candidates for further experimental investigation and help in identifying potential new applications for existing compounds. way2drug.comclinmedkaz.org

Structure-Activity Relationship (SAR) Delineation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches play a vital role in delineating SAR by correlating structural features of a series of compounds with their activities. nih.govnih.gov By systematically modifying the structure of a lead compound, such as this compound, and calculating the effect of these modifications on binding affinity or other biological properties, researchers can build a computational SAR model. nih.gov

These models can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of compounds with improved potency and selectivity. nih.gov For instance, computational SAR studies might reveal that a particular substituent on the piperidine ring is crucial for high-affinity binding, while another modification might lead to a loss of activity. nih.gov This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

Applications As Chemical Intermediates in Pharmaceutical Synthesis

Building Block for Novel Pharmacologically Active Compounds

1-(2-Ethoxyethyl)piperidin-4-ol and its corresponding ketone, 1-(2-ethoxyethyl)-4-oxopiperidine, are key starting materials for a variety of pharmacologically active compounds. nsc.ru The reactivity of the hydroxyl group (in the "-ol" form) and the carbonyl group (in the "-one" form) provides a direct route for creating diverse derivatives. nsc.ru

Research has demonstrated that the 1-(2-ethoxyethyl)piperidine fragment can be a core component in compounds with potential as myelostimulators, which are agents that stimulate the bone marrow to produce blood cells. nih.gov For instance, acetylene (B1199291) derivatives of piperidine (B6355638) have been explored for their broad range of biological effects, including immunomodulatory properties. nih.gov Through a modified Favorskii reaction, 1-(2-ethoxyethyl)-4-oxopiperidine can be condensed with alkynes like 1-oktyne to produce 4-alkynyl-4-hydroxypiperidine derivatives. researchgate.net Subsequent acylation of the hydroxyl group leads to corresponding esters. Computer-based prediction models (PASS) have suggested that these ester derivatives may exhibit local anesthetic, spasmolytic, and immunosuppressive effects. researchgate.net Preliminary studies have shown that certain propionyloxy and benzoyloxy esters of these compounds possess higher myelostimulatory activity than the standard drug levamisole (B84282). researchgate.net

The versatility of this building block is further highlighted by its use in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists. A structure-based screening identified a related compound, N-(2-phenoxyethyl)-4-benzylpiperidine, as a selective antagonist for the NR1/2B subunit of the NMDA receptor. nih.gov Optimization of this lead compound involved introducing a hydroxyl group at the C-4 position of the piperidine ring, a modification directly related to the structure of this compound. nih.gov This modification was found to significantly decrease affinity for α1-adrenergic receptors and reduce the inhibition of K+ channels, thereby improving the side effect profile while maintaining potent NMDA receptor antagonism. nih.gov

| Derivative Class | Synthetic Precursor | Potential Pharmacological Activity | Research Finding |

| 4-Alkynyl-4-acyloxypiperidines | 1-(2-Ethoxyethyl)-4-oxopiperidine | Myelostimulatory, Local Anesthetic, Immunosuppressive | Ester derivatives showed higher myelostimulatory activity compared to levamisole in preliminary studies. researchgate.net |

| NMDA Receptor Antagonists | 4-Hydroxypiperidine scaffold | Selective NR1/2B NMDA receptor antagonism | Introduction of a 4-hydroxy group reduced side effect liability by decreasing affinity for other receptors. nih.gov |

| Various 4R-4-hydroxypiperidines | 1-(2-Ethoxyethyl)-4-oxopiperidine | Anesthetics, Analgesics | The carbonyl group allows for nucleophilic addition of various reagents to create a library of potential drug candidates. nsc.ru |

Precursors for Advanced Piperidine-Containing Drug Candidates and Ionic Compounds

The this compound scaffold is a key component in the synthesis of advanced and complex drug molecules. It serves as a precursor for intermediates used in the production of established pharmaceuticals and novel drug candidates, including mTORC modulators and spiro ring-containing quinazoline (B50416) compounds. chiralen.com

A prominent example is its role in the synthesis of Bilastine, a non-sedating H1 antihistamine. A key intermediate for Bilastine is 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. pharmaffiliates.comgoogle.com This intermediate is synthesized from precursors that incorporate the 1-(2-ethoxyethyl)piperidine moiety. The synthesis of Bilastine involves coupling this benzimidazole (B57391) intermediate with other chemical fragments to build the final, complex drug molecule. google.com

Furthermore, the structure is integral to the development of inhibitors for the NLRP3 inflammasome, a protein complex involved in inflammatory responses. A chemical modulation strategy has been employed using the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related to the Bilastine intermediate, to create new NLRP3 inhibitors. nih.gov This demonstrates how the core piperidine structure derived from this compound can be adapted to target different biological pathways.

| Drug Candidate/Target | Key Intermediate | Therapeutic Area |

| Bilastine | 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole pharmaffiliates.comgoogle.com | Antihistamine |

| mTORC Modulators | This compound chiralen.com | Various (e.g., Oncology, Immunology) |

| Spiro Quinolazolines | This compound chiralen.com | Not Specified |

| NLRP3 Inhibitors | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold nih.gov | Anti-inflammatory |

Strategies for Chiral Synthesis and Stereoselective Transformations

Many modern pharmaceuticals are chiral molecules, where only one of a pair of enantiomers (mirror-image isomers) provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize specific stereoisomers of drug intermediates is critical. The piperidine ring in this compound can be a source of chirality, and various strategies are employed for its stereoselective synthesis and transformation.

Chiral synthesis of piperidine derivatives often involves using chiral building blocks or catalysts. Phenylglycinol-derived oxazolopiperidone lactams, for example, are versatile chiral intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net This methodology provides access to enantiomerically pure polysubstituted piperidines. researchgate.net While not specific to the 1-(2-ethoxyethyl) substituent, this approach represents a powerful strategy for producing chiral piperidine cores that could be subsequently functionalized.

Another approach involves the asymmetric hydrogenation of piperidine precursors using chiral catalysts, such as those based on iridium complexes, to produce optically active piperidines. researchgate.net For existing racemic mixtures of piperidinols, enzymatic resolution can be employed to separate the enantiomers.

The synthesis of specific chiral piperidine derivatives has been demonstrated starting from chiral amino alcohols like (R)-(−)-2-phenylglycinol. nih.gov Reaction with ethyl acrylate (B77674) followed by Dieckmann condensation (a base-catalyzed intramolecular cyclization) can yield a chiral piperidin-4-one, which is a direct precursor to chiral this compound. nsc.runih.gov The conformation of the resulting piperidine ring is a key aspect of its stereochemistry, with the chair conformation generally being the most stable for Csp3-hybridized ring atoms. nih.gov These stereoselective strategies are crucial for synthesizing advanced drug candidates where specific stereochemistry is required for optimal interaction with biological targets.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways and Functionalization Strategies

Future research will likely focus on creating more efficient and versatile methods for synthesizing and modifying 1-(2-Ethoxyethyl)piperidin-4-ol. A primary goal is the development of novel synthetic routes that offer higher yields, use more benign reagents, and allow for greater control over the final product's stereochemistry.

A significant area of interest is the direct C-H functionalization of the piperidine (B6355638) ring. researchgate.netnih.govresearchgate.net This approach, which involves directly replacing a carbon-hydrogen bond with a new functional group, offers a more atom-economical and efficient alternative to traditional multi-step syntheses. nih.gov Research into catalysts, such as those based on rhodium, can enable site-selective functionalization at various positions on the piperidine ring, allowing for the creation of a diverse library of analogues. nih.govresearchgate.net

Furthermore, developing new strategies for introducing a wide range of functional groups onto the piperidine nitrogen and the 4-position hydroxyl group will be crucial. This includes exploring a broader array of alkylating and acylating agents to expand the chemical space around the this compound core. Derivatization techniques, such as the use of N-(4-aminophenyl)piperidine to tag organic acids, highlight the potential for innovative functionalization to enhance analytical detection and potentially biological activity. nih.gov

Comprehensive Exploration of Untapped Pharmacological Profiles and Biological Targets

While derivatives of this compound have been investigated, a vast landscape of potential pharmacological activities remains uncharted. The piperidine moiety is present in drugs across more than twenty classes, including treatments for cancer, infectious diseases, and neurological disorders, indicating the broad therapeutic potential of its derivatives. encyclopedia.pubnih.gov

Future studies should systematically screen this compound and its newly synthesized analogues against a wide array of biological targets. This includes exploring its potential as an anti-inflammatory agent, as suggested by recent research on a related derivative, 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596). nih.govnih.gov Additionally, given the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs, investigating the potential of this compound derivatives to modulate CNS targets is a promising avenue. ijnrd.orgajchem-a.com

The exploration of its potential in areas like anti-tuberculosis and antiviral therapies is also warranted, considering the known bioactivity of other piperidinol compounds. nih.gov A comprehensive pharmacological profiling will be essential to identify novel therapeutic applications for this versatile chemical entity.

Advancements in Rational Drug Design Utilizing Integrated Computational and Experimental Methods

The integration of computational modeling with experimental synthesis and testing will be paramount in accelerating the discovery of new drugs based on the this compound scaffold. researchgate.net Computer-aided drug design (CADD) can be employed to predict the binding affinity of virtual libraries of derivatives against specific biological targets, allowing researchers to prioritize the synthesis of the most promising compounds. researchgate.netnih.gov

Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds, helping to elucidate structure-activity relationships (SAR). nih.govnih.gov This knowledge can then be used to rationally design next-generation analogues with improved potency and selectivity. thieme-connect.com For instance, computational studies can help in understanding how modifications to the ethoxyethyl side chain or the piperidinol core affect interactions with a target protein. nih.gov

This synergistic approach, combining the predictive power of computational methods with the empirical validation of experimental work, will streamline the drug discovery process, saving time and resources. columbia.edu

Integration with Green Chemistry Principles for Sustainable Synthesis and Derivatization

Adopting the principles of green chemistry will be a critical focus for the future production and modification of this compound. nih.govrsc.org This involves developing synthetic methods that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. nih.govfigshare.com

Q & A

Q. What are the optimized synthetic routes for 1-(2-Ethoxyethyl)piperidin-4-ol derivatives, and how do reaction conditions influence yield?

Methodological Answer: Derivatives of this compound can be synthesized via condensation reactions with aromatic aldehydes in a water-ethanol solution containing NaOH (1:1.2 molar ratio to aldehyde). For example, reacting 1-(2-Ethoxyethyl)piperidin-4-one with benzaldehyde at room temperature for 4 hours yields 70.6% of 1-(2-Ethoxyethyl)-3,5-bis(benzyliden)piperidin-4-one . Yields decrease with electron-withdrawing substituents (e.g., 65.3% for dimethoxybenzylidene derivatives), likely due to reduced nucleophilicity of the aldehyde. Key parameters include solvent polarity, base concentration, and reaction time.

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in piperidin-4-ol derivatives?

Methodological Answer:

- NMR : Use NMR to confirm regioselectivity in bis-arylidene derivatives. For instance, the carbonyl carbon (C4) appears at δ ~187 ppm, while ethoxyethyl carbons resonate at δ 56–69 ppm .

- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, 100 K) resolves stereochemistry. For example, crystallizing derivatives from chloroform reveals anisotropic thermal displacement parameters for non-hydrogen atoms, aiding in distinguishing between syn/anti conformers .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

Methodological Answer: Piperidin-4-ol derivatives are hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at −20°C in amber vials. Stability assays (e.g., HPLC purity checks at 0, 3, and 6 months) detect degradation products like piperidin-4-one (oxidized form). Additives like BHT (0.01% w/v) can inhibit radical-mediated oxidation .

Advanced Research Questions

Q. How does the ethoxyethyl substituent influence pharmacological activity in receptor-binding assays?

Methodological Answer: The ethoxyethyl group enhances solubility and modulates receptor affinity. For example, in 5-HT1F receptor studies, 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (Ki = 11 nM) showed selectivity over 5-HT1A (Ki > 343 nM). Radioligand binding assays (3H-LSD) and cAMP GloSensor assays confirmed antagonism. The ethoxyethyl moiety likely reduces steric hindrance, enabling deeper binding pocket penetration .

Q. How can structural dynamics explain contradictory activity data in kinase inhibition studies?

Methodological Answer: Contradictions in kinase inhibition (e.g., SK1 vs. SK2 selectivity) arise from conformational flexibility. Molecular dynamics simulations (100 ns trajectories) reveal that 1-(4-octylphenethyl)piperidin-4-ol (SK1 IC50 = 0.5 µM) stabilizes a hydrophobic cleft in SK1 via its octylphenyl group, while SK2 lacks this pocket. Mutagenesis (e.g., SK1-Lys183Ala) disrupts binding, validating the mechanism .

Q. What in vivo models are suitable for studying β-cell survival effects of this compound derivatives?

Methodological Answer: Humanized mouse models with transplanted islets are used to assess β-cell survival. Administer this compound derivatives intraperitoneally (e.g., 10 mg/kg twice daily). Monitor glucose tolerance (IPGTT) and insulin secretion (ELISA). Note: Nonspecific luminescence suppression at ≥3 µM requires dose optimization to avoid artifacts .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the cytotoxicity of piperidin-4-ol derivatives?

Methodological Answer: Discrepancies arise from assay conditions. For example:

Q. How can crystallographic data resolve discrepancies in piperidin-4-ol derivative stereochemistry?

Methodological Answer: Ambiguous NOESY correlations (e.g., axial vs. equatorial hydroxy groups) are clarified via X-ray data. For example, a 1.3 Å resolution structure of a CRBP1-piperidin-4-ol complex confirmed hydrogen bonding between the hydroxyl group and Thr59, ruling out alternative tautomers .

Methodological Tables

Q. Table 1. Key NMR Shifts for this compound Derivatives

| Derivative | C4 (Carbonyl) | Ethoxyethyl CH2 | Aromatic C-H (δ, ppm) |

|---|---|---|---|

| Benzylidene (II) | 186.9 | 56.0–68.7 | 128.1–134.9 |

| p-Methoxy (III) | 187.1 | 56.5–69.0 | 114.0–136.0 |

| p-Fluoro (V) | 187.2 | 56.6–69.2 | 115.2–164.2 (C-F) |

| Data from [4] |

Q. Table 2. 5-HT Receptor Binding Affinity

| Compound | 5-HT1F (Ki, nM) | 5-HT1A (Ki, nM) | Selectivity Ratio |

|---|---|---|---|

| 1-(2-Ethoxyethyl)-4-quinolin-3-yl derivative | 11 | >343 | >31 |

| Data from [10] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.